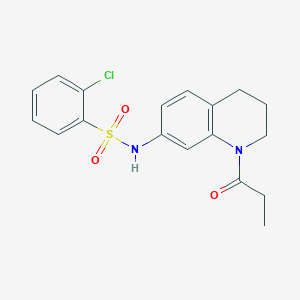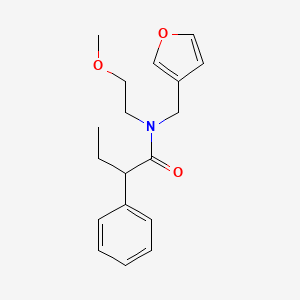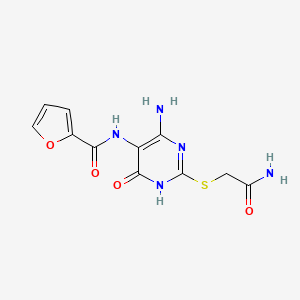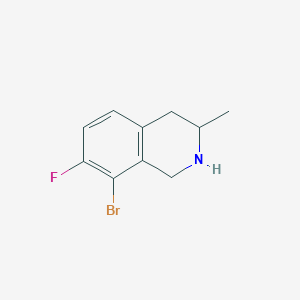![molecular formula C9H10N4O2S B2814385 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid CAS No. 871909-87-4](/img/structure/B2814385.png)
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid, also known as TTA-A2, is a chemical compound with potential applications in scientific research. This compound belongs to the class of tetrazole-based drugs and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid involves its interaction with PPARs. PPARs are transcription factors that regulate gene expression by binding to specific DNA sequences. 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid binds to the ligand-binding domain of PPARα and PPARδ, leading to a conformational change that allows the receptor to bind to DNA and activate gene expression. This activation of gene expression leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid have been studied in various animal models. 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has been shown to increase fatty acid oxidation and energy metabolism in the liver, skeletal muscle, and adipose tissue. This leads to a decrease in body weight and improvement in glucose tolerance. 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid in lab experiments is its specificity for PPARα and PPARδ. This allows for the selective activation of these receptors without affecting other nuclear receptors. However, one limitation of using 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid. One direction is the development of more soluble analogs of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid that can be administered in vivo. Another direction is the investigation of the long-term effects of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid on metabolism and inflammation. Additionally, the potential use of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid in the treatment of metabolic disorders, such as obesity and type 2 diabetes, warrants further investigation.
Conclusion:
In conclusion, 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is a chemical compound with potential applications in scientific research. Its ability to activate PPARα and PPARδ makes it a potential candidate for the treatment of metabolic disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid have been discussed in this paper. Further research is needed to fully understand the potential of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid in scientific research and its potential use in the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid involves the reaction of 2-bromo-5-(thiophen-3-yl)tetrazole with butanoic acid in the presence of a base. The reaction yields 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid as a white solid with a melting point of 180-182°C. This synthesis method has been reported in scientific literature and has been used for the preparation of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid for research purposes.
Aplicaciones Científicas De Investigación
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has potential applications in scientific research due to its ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of metabolism and inflammation. 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has been shown to activate PPARα and PPARδ, leading to the upregulation of genes involved in fatty acid oxidation and energy metabolism. This property of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid makes it a potential candidate for the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
2-(5-thiophen-3-yltetrazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6/h3-5,7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMWEJIWOYPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1N=C(N=N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-thien-3-yl-2H-tetrazol-2-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2814306.png)

![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)






![3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2814322.png)
![3-Phenyl-2-azaspiro[3.3]heptan-1-one](/img/structure/B2814324.png)
![4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2814325.png)